![molecular formula C16H22ClNO3 B14503074 Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate CAS No. 63309-15-9](/img/structure/B14503074.png)
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group, a hydroxypiperidinyl moiety, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate typically involves the reaction of 4-chlorophenylpiperidine with butanoic acid derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylpiperidine: Shares the piperidine and chlorophenyl moieties but lacks the butanoate ester.
4-Hydroxy-4’-chlorobenzophenone: Contains the chlorophenyl and hydroxyl groups but differs in the overall structure.
Uniqueness
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structural features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63309-15-9 |
|---|---|
Formule moléculaire |
C16H22ClNO3 |
Poids moléculaire |
311.80 g/mol |
Nom IUPAC |
methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate |
InChI |
InChI=1S/C16H22ClNO3/c1-21-15(19)3-2-10-18-11-8-16(20,9-12-18)13-4-6-14(17)7-5-13/h4-7,20H,2-3,8-12H2,1H3 |
Clé InChI |
UMVUVJYXFWROEP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


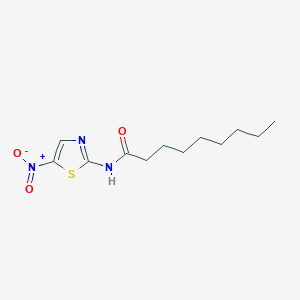

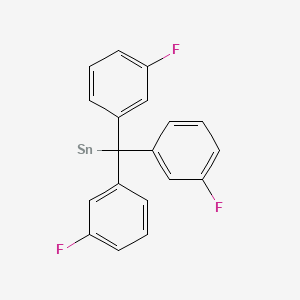

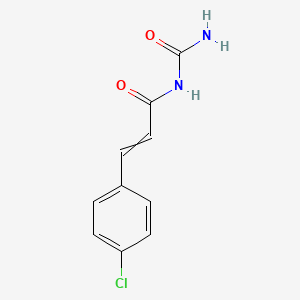
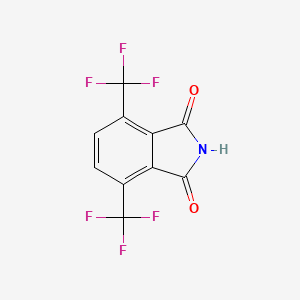
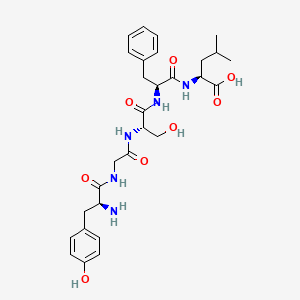

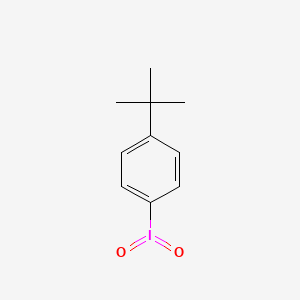
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)



